molecular formula C18H21BrN2O3 B2824181 (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 341962-35-4

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2824181
CAS No.: 341962-35-4
M. Wt: 393.281
InChI Key: ODVLHSJILIPKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitor of significant interest in neurological disease research. JNK3 is predominantly expressed in the brain and is a key mediator of stress-induced apoptosis in neuronal cells, making it a promising therapeutic target for conditions such as Parkinson's disease (PubMed) and Alzheimer's disease. This compound functions by competitively binding to the ATP-binding site of JNK3, thereby inhibiting its phosphorylation activity and downstream pro-apoptotic signaling pathways (Journal of Medicinal Chemistry) . The (Z)-isomer configuration and the specific bromo-dimethoxyphenyl scaffold are critical for its high binding affinity and selectivity over other kinase isoforms. Researchers utilize this small molecule as a crucial chemical tool to elucidate the specific roles of JNK3 in cellular models of neurodegeneration and oxidative stress, providing valuable insights for the development of novel neuroprotective agents. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-23-16-9-12(15(19)10-17(16)24-2)8-13(11-20)18(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,21,22)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLHSJILIPKDG-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2CCCCC2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.

    Formation of the Enamide: The brominated intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to form the cyano group. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclohexylamine Addition: Finally, the intermediate product is treated with cyclohexylamine to form the enamide structure, completing the synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or primary amines under basic or neutral conditions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Medicine

In medicinal chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is studied for its potential therapeutic effects. It may serve as a prototype for designing drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, if it targets a kinase enzyme, it could inhibit its activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

The structural and functional attributes of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide can be contextualized by comparing it with analogous compounds reported in recent literature. Below is a detailed analysis based on the provided evidence and related studies:

Structural Analogues from Chromone-Based Systems

The compound shares structural similarities with derivatives of 4-oxo-4H-chromen-3-yl prop-2-enamides (e.g., compounds 1–4 in ). A comparative analysis is provided in Table 1:

Property (Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide Compound 1 (2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide) Compound 2 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane)
Core Structure Phenyl-propenamide Chromone-propenamide Chromone-diazaphosphinane
Substituents 2-Bromo, 4,5-dimethoxy, cyclohexylamide Cyano, chromone Sulfur-rich diazaphosphinane ring
Electron-Withdrawing Groups Bromo, cyano Cyano Thioxo, sulfido
Applications Hypothesized in optoelectronics Optical materials, fluorescence Heavy-atom effect for phosphorescence

Key Findings :

  • Electronic Properties: The bromo and cyano groups in the target compound enhance electron-deficient character compared to the chromone-based analogues. This may improve charge-transfer efficiency in optoelectronic applications .
  • Synthetic Complexity: Compound 2 () incorporates a diazaphosphinane ring, requiring multi-step synthesis, whereas the target compound is synthesized via simpler Knoevenagel condensation .
Comparison with Other Enamide Derivatives

Enamide derivatives with cyano groups (e.g., 2-cyanoacrylamides) are known for their nonlinear optical (NLO) properties. The target compound’s Z-configuration and bromo substitution differentiate it from:

  • Compound 3 (): Contains a sulfido-thioxo group, which introduces redox-active sulfur atoms absent in the target compound. This difference may limit the latter’s utility in catalytic systems but enhance stability .
  • Compound 4 (): Features a 4-methoxyphenyl group on the diazaphosphinane ring, providing a less electron-deficient environment compared to the bromo-dimethoxyphenyl group in the target compound.

Q & A

Q. What are the established synthetic pathways for (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential bromination, cyano-group introduction, and amide coupling. A key step is the stereoselective formation of the (Z)-isomer. For example, bromination of 4,5-dimethoxyphenyl precursors using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) achieves regioselectivity . Optimization of the solvent (e.g., DMF vs. THF) and temperature (60–80°C) during the cyano addition step improves yields (65–82%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can researchers confirm the structural identity and stereochemical configuration of this compound?

  • NMR Spectroscopy : The (Z)-configuration is confirmed by NOESY correlations between the cyclohexyl group and the cyano-substituted carbon. Key signals include:
    • Aromatic protons at δ 6.8–7.2 ppm (doublets for bromo-substituted phenyl).
    • Methoxy groups at δ 3.8–3.9 ppm (singlets).
    • Cyclohexyl NH proton at δ 8.1–8.3 ppm (broad singlet) .
  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 435.03 (calculated for C₁₈H₂₀BrN₂O₃: 435.06) .

Q. What are the critical stability considerations for storing and handling this compound?

The compound is light-sensitive due to the bromo and cyano groups. Store at –20°C under inert gas (argon) in amber vials. Stability tests (HPLC monitoring) show <5% degradation over 6 months under these conditions . Avoid aqueous solutions (pH >7) to prevent hydrolysis of the enamide bond.

Q. What preliminary assays are recommended to assess its biological activity?

  • Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7, A549) at concentrations 1–50 µM .
  • Antimicrobial Screening : Broth microdilution assays against E. coli and S. aureus (MIC determination) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., bromination, amide coupling) be experimentally validated?

  • Kinetic Studies : Monitor bromination rates via UV-Vis spectroscopy (λ = 280 nm for aryl bromide formation) .
  • Isotopic Labeling : Use ¹³C-labeled cyanide sources to track cyano-group incorporation via ¹³C NMR .
  • DFT Calculations : Compare theoretical intermediates (e.g., transition states for Z/E isomerization) with experimental IR/Raman spectra .

Q. What strategies ensure stereochemical purity of the (Z)-isomer during synthesis?

  • Solvent Polarity : Polar aprotic solvents (DMF) favor the (Z)-isomer by stabilizing dipole interactions between the cyano group and the phenyl ring .
  • Catalytic Control : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to enforce stereoselectivity (>90% Z) .

Q. How should researchers design dose-response experiments to evaluate its anticancer activity?

  • IC₅₀ Determination : Treat cells with 0.1–100 µM compound for 48–72 hours. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Include positive controls (e.g., doxorubicin).
  • Apoptosis Assays : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be resolved?

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency variations .
  • Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out batch-to-batch variability .

Q. What advanced spectroscopic techniques are suitable for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., kinases).
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.